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Udp-2-deoxyglucose -

Udp-2-deoxyglucose

Catalog Number: EVT-1587474
CAS Number:
Molecular Formula: C15H24N2O16P2
Molecular Weight: 550.3 g/mol
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Product Introduction

Description
UDP-2-deoxyglucose is a UDP-sugar having 2-deoxyglucose as the sugar component. It derives from an UDP-D-glucose.
Overview

2-Deoxy-D-glucose is a glucose analog that plays a significant role in metabolic studies and therapeutic applications. It is primarily known for its ability to inhibit glycolysis, the metabolic pathway that converts glucose into pyruvate, thereby reducing energy production in cells. This compound has garnered attention in various fields, including cancer research, neurobiology, and metabolic disorders.

Source

2-Deoxy-D-glucose can be derived from glucose through a simple chemical modification where the hydroxyl group on the second carbon atom is replaced with a hydrogen atom. This modification allows it to mimic glucose while disrupting normal metabolic processes. It is often synthesized in laboratories for research purposes.

Classification

2-Deoxy-D-glucose falls under the category of carbohydrate derivatives and is classified as a hexose sugar. Its structural similarity to glucose allows it to compete with glucose for transport and phosphorylation by hexokinase enzymes.

Synthesis Analysis

Methods

The synthesis of 2-Deoxy-D-glucose can be achieved through several methods:

  1. Chemical Synthesis: One common method involves the reduction of D-glucose using specific reagents that selectively remove the hydroxyl group at the second carbon position.
  2. Enzymatic Synthesis: Enzymatic methods utilize specific enzymes to convert glucose into 2-Deoxy-D-glucose, often employing hexokinase in controlled conditions to ensure specificity.

Technical Details

  • Chemical Reaction: The typical reaction involves treating D-glucose with reducing agents such as sodium borohydride, which selectively reduces the hydroxyl group at C-2.
  • Purification: Post-synthesis, 2-Deoxy-D-glucose is purified using techniques such as recrystallization or chromatography to ensure high purity for experimental use.
Molecular Structure Analysis

Structure

The molecular formula of 2-Deoxy-D-glucose is C6H12O5C_6H_{12}O_5. Its structure can be represented as follows:

  • Structural Formula:
    HOCH2 C O C OH H C OH H C OH H C OH H \text{HOCH}_2\text{ C O C OH H C OH H C OH H C OH H }

Data

  • Molecular Weight: Approximately 162.16 g/mol.
  • Melting Point: Typically around 150 °C when in crystalline form.
Chemical Reactions Analysis

Reactions

2-Deoxy-D-glucose participates in several key reactions:

Technical Details

The inhibition of glycolysis by 2-Deoxy-D-glucose leads to an accumulation of upstream metabolites such as glucose-6-phosphate and fructose-6-phosphate, which can be measured using techniques like liquid chromatography mass spectrometry.

Mechanism of Action

Process

The mechanism by which 2-Deoxy-D-glucose exerts its effects involves:

  1. Competitive Inhibition: It competes with glucose for transport into cells via glucose transporters.
  2. Metabolic Disruption: Once inside the cell, it is phosphorylated to 2-deoxy-D-glucose-6-phosphate but cannot proceed through glycolysis effectively, leading to energy depletion.

Data

Studies have shown that treatment with 2-Deoxy-D-glucose results in decreased levels of ATP and increased levels of glycolytic intermediates, indicating its potent inhibitory effects on cellular metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in ethanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but should be protected from moisture and light.
  • pH Range: Solutions of 2-Deoxy-D-glucose are typically neutral to slightly acidic.
Applications

Scientific Uses

  1. Cancer Research: Used as a glycolytic inhibitor to study metabolic pathways in cancer cells and their response to nutrient deprivation.
  2. Neuroscience: Employed in studies of brain metabolism and function, particularly in understanding how glucose metabolism affects neural activity.
  3. Metabolic Disorders: Investigated for its potential therapeutic effects in conditions like diabetes and obesity by modulating energy metabolism.
Biosynthesis and Enzymatic Pathways of UDP-2-Deoxyglucose

Operon Organization and Gene Function in Bacterial Biosynthesis

In Bacillus cereus subsp. cytotoxis NVH 391-98, the biosynthesis of UDP-2-deoxy-sugars occurs via a dedicated operon encoding two critical enzymes. This operon consists of UGlcNAcDH (UDP-N-acetylglucosamine 6-dehydrogenase) and UXNAcS (UDP-2-acetamido-2-deoxyxylose synthase), which are co-transcribed to ensure coordinated expression. The genes overlap by 4 nucleotides, indicating tight transcriptional coupling essential for metabolic efficiency. UGlcNAcDH catalyzes the initial oxidation step, while UXNAcS performs the subsequent decarboxylation to form UDP-2-acetamido-2-deoxyxylose (UDP-XylNAc). This operonic organization is evolutionarily conserved in pathogenic Bacillus species, including B. anthracis and B. thuringiensis, suggesting a critical role in virulence or environmental adaptation [3] [6].

Table 1: Operon Components in Bacillus cereus

Gene SymbolGene NameFunctionProduct
UGlcNAcDHUDP-GlcNAc 6-dehydrogenaseOxidation of UDP-GlcNAcUDP-GlcNAcA
UXNAcSUDP-XylNAc synthaseDecarboxylation of UDP-GlcNAcAUDP-XylNAc

Role of UDP-N-Acetylglucosamine 6-Dehydrogenase in Precursor Conversion

UDP-N-acetylglucosamine 6-dehydrogenase (UGlcNAcDH) initiates the biosynthesis pathway by converting UDP-N-acetylglucosamine (UDP-GlcNAc) into UDP-N-acetylglucosaminuronic acid (UDP-GlcNAcA). This reaction involves the NAD+-dependent oxidation of the C6 hydroxyl group of UDP-GlcNAc to a carboxyl group. Structural studies reveal that UGlcNAcDH exhibits absolute specificity for UDP-GlcNAc and cannot utilize UDP-glucose or UDP-galactose as substrates. The enzyme operates as a dimer, with each monomer containing a Rossmann fold for NAD+ binding. Site-directed mutagenesis confirms that residues Lys-129 and Asp-133 are critical for catalytic activity, likely by facilitating proton transfer during oxidation [3] [6].

Decarboxylation Mechanisms in UDP-Sugar Formation

The decarboxylation of UDP-GlcNAcA to UDP-XylNAc is catalyzed by UXNAcS, a NAD+-dependent decarboxylase unique to Bacillus pathogens. This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and requires exogenous NAD+ for activity. The reaction proceeds via a three-step mechanism:

  • Oxidation: UDP-GlcNAcA is oxidized at C4, forming a β-keto acid intermediate.
  • Decarboxylation: The β-keto acid loses CO₂, yielding a UDP-4-keto-pentose intermediate.
  • Reduction: The keto group at C4 is reduced, producing UDP-XylNAc.Real-time NMR studies confirm that UXNAcS is highly specific for UDP-GlcNAcA and cannot decarboxylate UDP-glucuronic acid or UDP-galacturonic acid. Notably, NADH acts as a potent inhibitor by disrupting the NAD+/NADH equilibrium required for the reduction step [3] [6].

Table 2: Key Catalytic Features of UXNAcS

PropertySpecification
CofactorNAD+ (exogenous)
Catalytic Efficiency (kₘ/Kₘ)7 mM⁻¹·s⁻¹
InhibitorsNADH (complete inhibition at 1 mM)
Quaternary StructureDimer
Substrate SpecificityStrict for UDP-GlcNAcA

Substrate Specificity of UDP-Sugar Synthases and Decarboxylases

The substrate recognition mechanisms of UDP-sugar-processing enzymes are governed by structural features of their active sites:

  • UXNAcS: The enzyme’s active site contains a narrow cleft that accommodates the N-acetyl group of UDP-GlcNAcA. Mutagenesis of residue Phe-281 to alanine abolishes activity by enlarging the binding pocket, permitting non-specific binding of UDP-glucuronic acid. This highlights the role of steric constraints in substrate discrimination [6].
  • UDP-Sugar Pyrophosphorylases (USPases): Enzymes like those from Arabidopsis thaliana (AtUSP) and Bifidobacterium infantis (BiUSP) exhibit broad specificity for sugar-1-phosphates, including GlcA-1-P and GalA-1-P. AtUSP accepts both linear and N-acetylated substrates due to a flexible C2 pocket formed by residue Asn200, which reorients to accommodate either hydroxyl or N-acetyl moieties. In contrast, BiUSP is inactive toward GalA-1-P due to steric clashes caused by its C6 carboxyl group [5] [8].
  • Epimerases: UDP-glucose 4-epimerase (GalE) from Bifidobacterium longum (bGalE) epimerizes both UDP-Glc/UDP-Gal and UDP-GlcNAc/UDP-GalNAc with equal efficiency. Structural analyses reveal that Cys299 forms a spacious C5 pocket, enabling accommodation of N-acetyl groups [10].

Table 3: Substrate Specificity Profiles of Key Enzymes

EnzymeSourcePreferred Substrate(s)Kₘ (mM)Inactive Substrates
UXNAcSBacillus cereusUDP-GlcNAcA0.5 ± 0.1UDP-GlcA, UDP-GalA
AtUSPArabidopsis thalianaGlcA-1-P, GalA-1-P1.3 (GlcA-1-P)GlcNAc-1-P, GalNAc-1-P
bGalEBifidobacterium longumUDP-Glc, UDP-Gal, UDP-GlcNAc0.2–0.4None

Properties

Product Name

Udp-2-deoxyglucose

IUPAC Name

[(4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C15H24N2O16P2

Molecular Weight

550.3 g/mol

InChI

InChI=1S/C15H24N2O16P2/c18-4-7-11(21)6(19)3-10(30-7)32-35(27,28)33-34(25,26)29-5-8-12(22)13(23)14(31-8)17-2-1-9(20)16-15(17)24/h1-2,6-8,10-14,18-19,21-23H,3-5H2,(H,25,26)(H,27,28)(H,16,20,24)/t6-,7-,8-,10?,11+,12-,13-,14-/m1/s1

InChI Key

MEJLHDUXDMCALH-SELJRJPRSA-N

Synonyms

UDP-2-deoxy-D-glucose
UDP-2-deoxyglucose
uridine diphosphate 2-deoxy-D-glucose
uridine diphosphate 2-deoxyglucose
uridine diphosphate 2-deoxyglucose, beta-D-glucopyranosyl cpd

Canonical SMILES

C1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

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